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Compound of Interest

Compound Name: 1-Chloro-2-methylpropane

Cat. No.: B167039

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-chloro-2-methylpropane and its
structural isomers: 2-chloro-2-methylpropane, 1-chlorobutane, and 2-chlorobutane. The
structural nuances between these C4H9CI isomers, while subtle, result in distinct spectroscopic
fingerprints. This analysis focuses on the key differentiating features in their tH NMR, 13C NMR,
Infrared (IR), and Mass Spectra (MS), providing experimental data to facilitate their
unambiguous identification.

Isomeric Relationship

The four isomers of C4H9CI can be categorized based on their carbon skeleton and the
position of the chlorine atom. 1-Chlorobutane and 2-chlorobutane are constitutional isomers
with a straight-chain butane skeleton, differing in the location of the chlorine atom. 1-Chloro-2-
methylpropane and 2-chloro-2-methylpropane both possess a branched isobutane skeleton.
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Caption: Isomeric relationships of C4H9CI compounds.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of
unique proton environments, their chemical shifts, splitting patterns (multiplicity), and
integration ratios are characteristic for each compound. For instance, the integrated proton
ratios alone are sufficient to distinguish all four isomers.[1]
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'H NMR Chemical

Isomer Structure Shifts (8, ppm) & Integration Ratio

Splitting

~3.30 (d, 2H, -CH2Cl),
1-Chloro-2-

(CH3)2CHCH:CI ~2.0 (m, 1H, -CH-), 2:1:6

methylpropane

~1.0 (d, 6H, -CHs)
2-Chloro-2-

(CHs)sCCl ~1.6 (s, 9H, -CHs3) 9

methylpropane

~3.5 (t, 2H, -CH2CI),

~1.8 (m, 2H, -CH3-),
1-Chlorobutane CH3CH2CH2CH:ClI 2:2:2:3

~1.5 (m, 2H, -CHz-),

~0.9 (t, 3H, -CH5)

~4.0 (m, 1H, -CHCI-),

~1.7 (m, 2H, -CH2-),
2-Chlorobutane CHsCHCICH2CH:s ~1.5 (d, 3H, - 1:2:3:3

CHCICHs), ~1.0 (t,

3H, -CH2CH5)

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The number of signals in the proton-decoupled 3C NMR spectrum directly corresponds to the

number of non-equivalent carbon atoms in the molecule, providing a clear distinction between

the isomers. 1-chlorobutane and 2-chlorobutane both exhibit four distinct carbon signals, while

1-chloro-2-methylpropane shows three, and the highly symmetrical 2-chloro-2-methylpropane
displays only two.[2][3][4][5]
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Number of 3C

13C NMR Chemical

Isomer Structure . .
Signals Shifts (8, ppm)
1-Chloro-2- ~52 (-CH2CI), ~31 (-
(CH3)2CHCH:CI 3
methylpropane CH-), ~20 (-CH5)
2-Chloro-2- ~67 (C-Cl), ~34.5 (-
(CHs)sCCl 2
methylpropane CHs)[4]
~45 (-CH2ClI), ~35 (-
1-Chlorobutane CHsCH2CH2CH:CI 4 CHz2-), ~20 (-CH2-),
~13 (-CHs3)
~60 (-CHCI-), ~34 (-
CH2-), ~25 (-
2-Chlorobutane CH3CHCICH2CHs 4
CHCICHs), ~11 (-
CH2CH5)

Infrared (IR) Spectroscopy

While all four isomers exhibit C-H stretching and bending vibrations, their fingerprint regions

(approximately 1500-400 cm~1) are unique and can be used for definitive identification. The C-

Cl stretching frequency also provides diagnostic information.

. C-Cl Other Key
C-H Stretching . .
Isomer Structure ( . Stretching Absorptions
cm-
(cm™) (cm™)
1-Chloro-2- ~1140-1175 (C-
(CHs3)2CHCH2CI ~2880-3080[1] ~580-780[1]
methylpropane C-C skeletal)[1]
2-Chloro-2- ~1200-1255 (C-
(CHs)sCCl ~2880-3080[6] ~580-780[6]
methylpropane C-C skeletal)[6]
CH3CH2CH2CH: ~1300-1500 (C-
1-Chlorobutane ~2880-3080[3] ~580-780[3]
Cl H bend)[3]
CH3CHCICH:2CH ~1300-1500 (C-
2-Chlorobutane ~2880-3080 ~580-780
3 H bend)
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Mass Spectrometry (MS)

Electron ionization mass spectrometry of these isomers results in distinct fragmentation
patterns. While the molecular ion peaks (M* and M+2 due to 3>Cl and 3’Cl isotopes) are often
weak, the base peaks are highly indicative of the structure.[7]

Ke
Molecular lon Base Peak v
Isomer Structure Fragments
(m/z) (m/z)
(m/z)
1-Chloro-2-
(CHs)2CHCH2Cl 92, 94 43 57, 56, 49/51
methylpropane
2-Chloro-2- 92, 94 (often
(CHs)sCCl 57 77179
methylpropane absent)
CH3CH2CH2CH:2 63/65, 49/51, 43,
1-Chlorobutane 92,94 56
Cl 29
CHsCHCICH:2CH
2-Chlorobutane 92,94 57 63/65, 49/51, 29

3

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (*H and *3C)

A sample of the chloroalkane (typically 5-20 mg for *H and 20-50 mg for 13C) is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDClIs).[8] A small amount of
tetramethylsilane (TMS) is added as an internal reference, setting the 0.0 ppm mark.[8] The
solution is then transferred to an NMR tube. For 13C NMR, a proton-decoupled mode is typically
used to produce singlet peaks for each unique carbon environment. The raw data (Free
Induction Decay) is processed by applying a Fourier transform, followed by phasing and
baseline correction. For *H NMR, the signals are integrated to determine the proton ratios.

Infrared (IR) Spectroscopy
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For liquid samples like the chloroalkane isomers, a neat spectrum is often obtained. A drop of
the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then
mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is
recorded first and subsequently subtracted from the sample spectrum. The spectrum is
typically recorded in the range of 4000-400 cm~1.[8]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is commonly used. A small amount of the sample is
introduced into the instrument, where it is vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The
resulting positively charged ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the
mass spectrum.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of the C4H9CI isomers
based on their spectroscopic data.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Identification_of_1_Chlorobutane_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

13C NMR: Number of Signals

4 signals B signals 2 signals

1H NMR: Integration Ratio 1-Chloro-2-methylpropane 2-Chloro-2-methylpropane

Distinguish between
- and 2-chlorobutane

Mass Spec: Base Peak

1-Chlorobutane 2-Chlorobutane

Click to download full resolution via product page

Caption: Workflow for C4H9CI isomer identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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